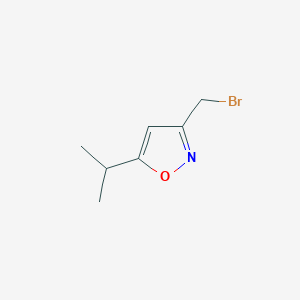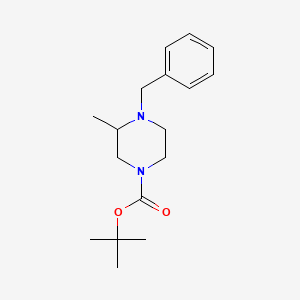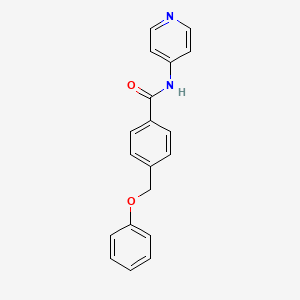
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a phenoxymethyl group and a pyridin-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide typically involves the following steps:
Formation of the Phenoxymethyl Intermediate: This step involves the reaction of phenol with formaldehyde to form phenoxymethanol.
Coupling with Pyridine: The phenoxymethanol is then reacted with pyridine-4-carboxylic acid under specific conditions to form the desired intermediate.
Amidation: The final step involves the amidation of the intermediate with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of 4-(aminomethyl)-N-pyridin-4-ylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(phenoxymethyl)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.
Pyridinylbenzamides: A class of compounds with similar structural features.
Uniqueness
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H16N2O2 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
4-(phenoxymethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-23-18-4-2-1-3-5-18/h1-13H,14H2,(H,20,21,22) |
InChI-Schlüssel |
OWMWOSJRLSYQNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


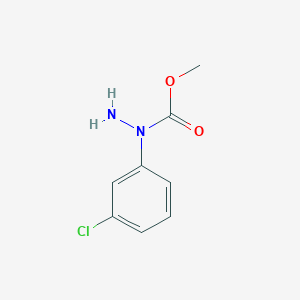
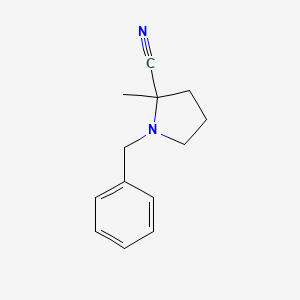
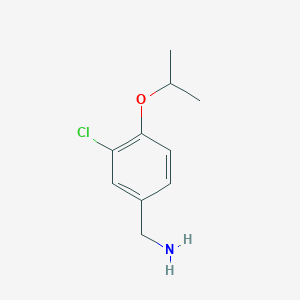
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
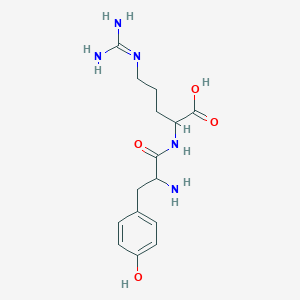
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
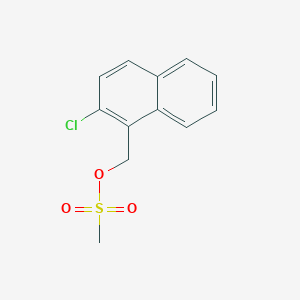
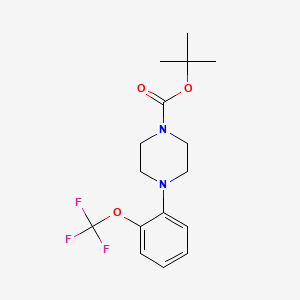

![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
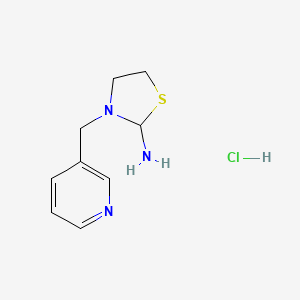
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
